molecular formula C10H8N2O4 B2953285 5-(2-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1260640-77-4

5-(2-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B2953285
CAS No.: 1260640-77-4
M. Wt: 220.184
InChI Key: AHLJESGMFXBART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The methoxyphenyl group attached to the oxadiazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of 2-methoxybenzohydrazide with different arylaldehydes. The process begins with the preparation of 2-methoxybenzohydrazide from methyl 2-methoxybenzoate. This intermediate is then treated with various arylaldehydes under specific conditions to yield the desired oxadiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The methoxy group and other substituents on the phenyl ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-(2-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, leading to changes in their activity. This interaction can result in the inhibition or activation of specific biological pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole and 2-(3,5-dichlorophenyl)-5-ethyloxazole .

Uniqueness

The uniqueness of 5-(2-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid lies in its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(2-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-15-7-5-3-2-4-6(7)9-11-8(10(13)14)12-16-9/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLJESGMFXBART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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